Potency in Biochemical Kinase Assays: Limited Comparative Data for HPK1-IN-29
Direct quantitative potency data (e.g., IC50 values) for HPK1-IN-29 is not publicly disclosed in primary literature or vendor datasheets. While the compound is described as a potent HPK1 inhibitor, no specific IC50 value is available for comparison against close analogs like HPK1-IN-28 or the clinical candidate CompK . In the absence of head-to-head data, any potency comparison is speculative. The procurement decision for HPK1-IN-29 over another HPK1 inhibitor cannot be based on a demonstrated potency advantage; selection must rely on the specific chemical identity (Compound 38 in WO2021175270A1) for intended experimental replication or SAR follow-up .
| Evidence Dimension | Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | HPK1-IN-28: Not publicly disclosed; CompK (Compound K): Potent HPK1 inhibitor with published data [1] |
| Quantified Difference | Data unavailable for quantitative comparison |
| Conditions | Biochemical kinase assay (context not specified for HPK1-IN-29) |
Why This Matters
The lack of publicly available potency data means that procurement must be driven by the specific structural identity of HPK1-IN-29 as a research tool for patent-defined studies, rather than by a demonstrated performance advantage over other HPK1 inhibitors.
- [1] You, D., Hillerman, S., Locke, G., Chaudhry, C., Stromko, C., Murtaza, A., ... & Feder, J. (2021). Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor. Journal for ImmunoTherapy of Cancer, 9(1). View Source
